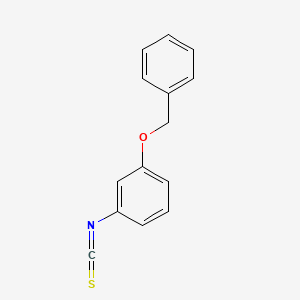

3-Benzyloxyphenyl isothiocyanate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-isothiocyanato-3-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NOS/c17-11-15-13-7-4-8-14(9-13)16-10-12-5-2-1-3-6-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLFNDXMZQJMDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340089 | |

| Record name | 3-Benzyloxyphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206559-36-6 | |

| Record name | 3-Benzyloxyphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 206559-36-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Overview and Contextual Significance of 3 Benzyloxyphenyl Isothiocyanate in Chemical Biology and Medicinal Chemistry Research

Introduction to Isothiocyanates (ITCs) as Bioactive Compounds

Isothiocyanates are a group of naturally occurring and synthetic organic compounds characterized by the functional group –N=C=S. mdpi.com In nature, they are primarily found in cruciferous vegetables such as broccoli, cabbage, and kale, where they exist as glucosinolates, their stable precursors. oregonstate.edufoodandnutritionjournal.org When these vegetables are crushed or chewed, the plant enzyme myrosinase hydrolyzes the glucosinolates into bioactive isothiocyanates. foodandnutritionjournal.orgnih.gov

The bioactivity of ITCs stems from the electrophilic nature of the central carbon atom in the –N=C=S group, which readily reacts with nucleophilic cellular targets like sulfhydryl groups on proteins. mdpi.comnih.gov This reactivity is the foundation for their diverse biological effects, which include antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. foodandnutritionjournal.orgtaylorandfrancis.comnih.gov

Historical Context of Isothiocyanate Research in Drug Discovery

The journey of isothiocyanates in drug discovery began with early epidemiological studies that observed an inverse correlation between the consumption of cruciferous vegetables and the risk of developing certain cancers. mdpi.com This led to the isolation and identification of ITCs as the active chemopreventive agents.

Pioneering research in the 1970s and 1990s, notably by researchers like Talalay and colleagues, demonstrated that ITCs such as sulforaphane (B1684495) could induce phase II detoxification enzymes, which help in neutralizing and eliminating carcinogens from the body. nih.govmdpi.com These initial findings spurred decades of research into the mechanisms of action of various ITCs, revealing their ability to modulate multiple signaling pathways involved in cancer development, including apoptosis, cell cycle arrest, and angiogenesis. oregonstate.edunih.govnih.gov This extensive body of research has solidified the position of ITCs as a significant class of compounds in the pursuit of new therapeutic agents.

Positioning of 3-Benzyloxyphenyl Isothiocyanate within the Broader Isothiocyanate Class

This compound is a synthetic aromatic isothiocyanate. Unlike naturally occurring ITCs such as sulforaphane or allyl isothiocyanate, its structure includes a benzyloxy group attached to the phenyl ring. This structural feature distinguishes it from many of the more extensively studied dietary isothiocyanates. The presence of the bulky and lipophilic benzyloxy group can influence its physicochemical properties, such as solubility and membrane permeability, which in turn can affect its bioavailability and interaction with biological targets.

Aromatic isothiocyanates, in general, have been suggested to possess greater potential to cross bacterial membrane structures compared to their aliphatic counterparts, potentially leading to enhanced antimicrobial activity. nih.gov The specific benzyloxy substitution on the phenyl ring of this compound presents a unique scaffold for researchers to explore structure-activity relationships and to potentially develop derivatives with tailored biological activities.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C14H11NOS |

| Molecular Weight | 241.31 g/mol |

| Appearance | Solid |

| CAS Number | 206559-36-6 |

This data is compiled from publicly available chemical supplier information. sigmaaldrich.comthermofisher.com

Academic Research Landscape and Emerging Areas for this compound

The academic research landscape for this compound is still developing compared to more well-known ITCs. However, its synthetic nature allows for targeted investigations into its unique biological effects. Current research on synthetic ITCs, including those with aromatic structures, is focused on several key areas:

Anticancer Activity: A primary focus of ITC research is their potential as anticancer agents. nih.gov Studies on various cancer cell lines have shown that ITCs can induce apoptosis (programmed cell death) and inhibit cell proliferation. mdpi.com The specific mechanisms by which this compound may exert such effects are a key area for future investigation.

Mechanism of Action Studies: Understanding how this compound interacts with cellular components is crucial. Research in this area would likely investigate its ability to modulate key signaling pathways involved in disease, such as the MAPK pathway and those regulating oxidative stress. nih.govnih.gov

Antimicrobial Properties: The potential of ITCs as antimicrobial agents is another active area of research. nih.gov Investigations into the efficacy of this compound against various pathogens could reveal new avenues for addressing antibiotic resistance.

Emerging research may also explore the use of this compound as a chemical probe to study specific biological processes or as a scaffold for the development of more potent and selective therapeutic agents. The ability to synthesize and modify its structure provides a powerful tool for medicinal chemists to optimize its properties for specific therapeutic applications.

Synthetic Strategies and Methodologies for Isothiocyanates, Including 3 Benzyloxyphenyl Isothiocyanate

General Synthetic Routes to Isothiocyanates from Precursors

The preparation of isothiocyanates can be broadly categorized into several key methods, primarily involving the conversion of primary amines or the decomposition of dithiocarbamate salts. Recent advancements have also introduced novel approaches to expand the synthetic toolkit for these valuable compounds.

Synthesis from Primary Amines

The most direct and widely employed method for synthesizing isothiocyanates is from primary amines. rsc.orgchemrxiv.org This transformation can be achieved using various thiocarbonyl transfer reagents that introduce the C=S moiety.

One of the classical reagents for this conversion is thiophosgene (CSCl₂) . nih.govwikipedia.org The reaction involves the treatment of a primary amine with thiophosgene, often in a biphasic system with a base such as sodium bicarbonate to neutralize the liberated hydrochloric acid. rsc.org Thiophosgene is a highly effective reagent but is also highly toxic and moisture-sensitive, which necessitates careful handling. nih.govwikipedia.org

Another common approach involves the use of carbon disulfide (CS₂) in the presence of a base, which initially forms a dithiocarbamate salt that is subsequently decomposed to the isothiocyanate. nih.govbeilstein-journals.orgcbijournal.com This method is generally milder and avoids the use of highly toxic reagents like thiophosgene.

Conversion from Dithiocarbamates

The synthesis of isothiocyanates via the decomposition of dithiocarbamates is a versatile and widely adopted strategy. rsc.orgcbijournal.com Dithiocarbamate salts are typically prepared by the reaction of a primary amine with carbon disulfide in the presence of a base such as triethylamine or an alkali metal hydroxide. cbijournal.com

The subsequent conversion of the dithiocarbamate salt to the isothiocyanate requires a desulfurizing agent. A variety of reagents have been developed for this purpose, each with its own advantages and substrate scope. Commonly used desulfurizing agents include:

Phosphorus oxychloride (POCl₃)

Ethyl chloroformate

Tosyl chloride rsc.org

Di-tert-butyl dicarbonate (Boc₂O) cbijournal.com

Heavy metal salts (e.g., lead nitrate, ferric chloride) orgsyn.org

The choice of desulfurizing agent can be critical for achieving high yields and purity, particularly for sensitive substrates.

Novel Synthetic Approaches for Isothiocyanate Derivatization

In recent years, a number of innovative methods for the synthesis of isothiocyanates have been developed to address the limitations of classical approaches, such as the use of toxic reagents and harsh reaction conditions. These novel strategies often offer milder conditions, broader functional group tolerance, and improved yields.

One such approach is the use of 1,1'-thiocarbonyldiimidazole (TCDI) as a thiocarbonyl transfer reagent. rsc.org TCDI is a stable, crystalline solid that reacts with primary amines under mild conditions to afford isothiocyanates in good yields. rsc.org This method is particularly useful for the synthesis of isothiocyanates from sensitive or complex amine precursors.

Another innovative method involves the use of di-2-pyridyl thionocarbonate (DPT) . This reagent serves as an effective thiocarbonylating agent and has been successfully employed in the synthesis of a variety of isothiocyanates.

Furthermore, the development of one-pot procedures, where the formation of the dithiocarbamate and its subsequent decomposition occur in the same reaction vessel, has streamlined the synthesis of isothiocyanates, making the process more efficient and atom-economical. nih.govbeilstein-journals.org

Specific Synthetic Considerations for Aromatic and Benzyloxy-Substituted Isothiocyanates

The synthesis of aromatic isothiocyanates, such as 3-benzyloxyphenyl isothiocyanate, requires careful consideration of the electronic properties of the aromatic ring and the nature of any substituents. The presence of the benzyloxy group, an electron-donating substituent, on the phenyl ring of 3-benzyloxyaniline generally facilitates the reaction with thiocarbonylating agents.

For the synthesis of this compound from its corresponding primary amine, 3-benzyloxyaniline, the reaction with thiophosgene in a solvent like dichloromethane and in the presence of a base like sodium bicarbonate is a viable route. Alternatively, the reaction of 3-benzyloxyaniline with carbon disulfide and a base to form the dithiocarbamate salt, followed by decomposition with a suitable desulfurizing agent, offers a milder alternative.

The benzyloxy group is generally stable under the conditions used for isothiocyanate synthesis. However, strongly acidic or basic conditions and high temperatures should be avoided to prevent cleavage of the benzyl (B1604629) ether linkage.

Optimization of Reaction Conditions and Yields in Isothiocyanate Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired isothiocyanate. Key parameters that can be adjusted include the choice of solvent, base, temperature, and reaction time.

| Parameter | General Considerations | Example Optimization for Aromatic Isothiocyanates |

| Solvent | Should be inert to the reactants and dissolve the starting materials. Common solvents include dichloromethane, chloroform, tetrahydrofuran, and water in biphasic systems. | For the reaction of anilines with CS₂, a mixture of DMF and water can be effective, especially for electron-deficient anilines. nih.gov |

| Base | The choice of base is critical for the formation of dithiocarbamates. Common bases include triethylamine, potassium carbonate, and sodium hydroxide. | In aqueous systems, potassium carbonate has been shown to be an effective base for the synthesis of aryl isothiocyanates. nih.govbeilstein-journals.org |

| Temperature | Reactions are often carried out at room temperature or with gentle heating. Microwave-assisted synthesis has been shown to accelerate reaction times and improve yields in some cases. nih.gov | For the formation of dithiocarbamates from electron-deficient anilines, slightly elevated temperatures (e.g., 40 °C) may be required. nih.gov |

| Reaction Time | Reaction times can vary from a few hours to overnight, depending on the reactivity of the substrate and the chosen method. | Monitoring the reaction by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to determine the optimal reaction time. |

For the synthesis of this compound, a systematic optimization of these parameters would be necessary to achieve the highest possible yield and purity.

Purification and Characterization Techniques in Synthetic Organic Chemistry

After the synthesis is complete, the crude product must be purified to remove any unreacted starting materials, reagents, and byproducts. Common purification techniques for isothiocyanates include:

Extraction: To separate the product from water-soluble impurities.

Column Chromatography: A highly effective method for separating the desired isothiocyanate from other components of the reaction mixture. Silica gel is a common stationary phase, and a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is typically used as the eluent. rsc.org

Distillation: For volatile isothiocyanates, distillation under reduced pressure can be an effective purification method. orgsyn.org

Once purified, the identity and purity of this compound must be confirmed using various analytical and spectroscopic techniques:

| Technique | Purpose | Expected Observations for this compound |

| Infrared (IR) Spectroscopy | To identify the presence of the isothiocyanate functional group. | A strong, characteristic absorption band in the region of 2000-2200 cm⁻¹ corresponding to the asymmetric stretching vibration of the -N=C=S group. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the structure of the molecule by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. | The ¹H NMR spectrum would show signals corresponding to the aromatic protons of the phenyl and benzyl groups, as well as the methylene protons of the benzyloxy group. The ¹³C NMR spectrum would show a characteristic signal for the carbon atom of the isothiocyanate group, typically in the range of 125-140 ppm, though this signal can sometimes be broad. researchgate.netglaserchemgroup.comcore.ac.ukmdpi.com |

| Mass Spectrometry (MS) | To determine the molecular weight of the compound and to gain information about its fragmentation pattern. | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (241.31 g/mol ). |

By employing these synthetic, purification, and characterization techniques, this compound can be prepared in high purity and its structure unequivocally confirmed.

Spectroscopic Analysis (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the carbon-hydrogen framework of a molecule. Although specific spectral data for this compound is not widely published, the expected chemical shifts can be predicted based on the analysis of its constituent parts: the benzyloxy group, the substituted phenyl ring, and the isothiocyanate group.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The benzylic protons (-O-CH₂-Ph) would likely appear as a singlet around 5.0-5.2 ppm. The protons of the phenyl ring of the benzyl group would typically resonate in the aromatic region, between 7.2 and 7.5 ppm. The protons on the 3-isothiocyanatophenyl ring are also expected in the aromatic region (approximately 6.9-7.4 ppm), with their specific shifts and splitting patterns depending on their position relative to the benzyloxy and isothiocyanate substituents.

¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. A key characteristic for many isothiocyanates is the signal for the carbon atom of the -N=C=S group. This signal is often very broad and of low intensity, sometimes described as "near-silent," and typically appears in the range of 125-140 ppm. glaserchemgroup.com The benzylic carbon (-O-CH₂-Ph) is expected around 70 ppm. The remaining aromatic carbons would produce signals in the typical aromatic region of approximately 115-160 ppm.

Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Benzylic (-CH₂-) | ~5.1 | Singlet |

| Phenyl (from benzyl group) | ~7.3-7.5 | Multiplet |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| Isothiocyanate (-NCS) | ~130-140 | Often broad, low intensity glaserchemgroup.com |

| Quaternary Carbon (-O-) | ~159 | |

| Aromatic Carbons | ~115-137 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molecular weight: 241.31 g/mol ), the mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to this mass.

Electron ionization (EI-MS) would likely induce characteristic fragmentation. Common fragmentation pathways for related structures, such as benzyl isothiocyanate and other aromatic ethers, suggest potential fragmentation patterns. The primary fragment would likely be the tropylium ion ([C₇H₇]⁺) at m/z 91, which is a very stable fragment resulting from the cleavage of the benzylic ether bond. Other significant fragments could arise from the loss of the isothiocyanate group (-NCS) or cleavage of the phenyl rings. The analysis of benzyl isothiocyanate and phenyl acetonitrile by mass spectrometry has been used for their characterization in natural products, indicating the utility of this technique for identifying related compounds. semanticscholar.org

Predicted Mass Spectrometry Fragmentation

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 241 | [C₁₄H₁₁NOS]⁺ | Molecular Ion |

| 91 | [C₇H₇]⁺ | Cleavage of the benzylic C-O bond (Tropylium ion) |

| 183 | [C₇H₆NOS]⁺ | Loss of the phenyl group |

Chromatographic Methods (e.g., Column Chromatography, HPLC)

Chromatographic techniques are fundamental for the purification and analysis of this compound, separating it from starting materials, reagents, and byproducts.

Column Chromatography

Column chromatography is a standard and effective method for the purification of synthetic products on a preparative scale. For substituted phenyl isothiocyanates, silica gel is commonly used as the stationary phase. google.com The separation is based on the differential adsorption of the components of the mixture to the silica. A non-polar mobile phase, often a mixture of solvents like ethyl acetate and hexane, is used to elute the compounds from the column. google.com The polarity of the eluent is optimized to achieve good separation between the desired isothiocyanate and any impurities. The progress of the separation is typically monitored by thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate analytical technique used for determining the purity of a compound and for quantitative analysis. For isothiocyanates, reversed-phase HPLC (RP-HPLC) is the most common approach. researchgate.net

Stationary Phase: A C18 (octadecyl) column is frequently employed. nih.gov

Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water. nih.gov The composition can be run in isocratic mode (constant composition) or gradient mode (composition changes over time) to achieve optimal separation. The addition of a small amount of an acid, such as formic acid, can improve peak shape and resolution.

Detection: Detection is commonly performed using an ultraviolet (UV) detector. Isothiocyanates have a chromophore that allows for UV detection, often at wavelengths around 245-254 nm.

Challenges: A known issue with HPLC analysis of some isothiocyanates is their potential for precipitation in highly aqueous mobile phases, which can affect the accuracy of quantification. researchgate.netmdpi.com One strategy to mitigate this is to perform the chromatography at an elevated temperature (e.g., 60 °C), which can reduce these losses. researchgate.net In some cases, pre-column derivatization with reagents like phenyl isothiocyanate (PITC) itself is used to enhance the UV absorbance of analytes for quantification, though this is more relevant for analyzing other compounds rather than the reagent itself.

Typical RP-HPLC Conditions for Aromatic Isothiocyanates

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile / Water mixture nih.gov |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | ~1.0 mL/min nih.gov |

| Detection | UV at ~254 nm |

| Temperature | Ambient or elevated (e.g., 60 °C) researchgate.net |

Pharmacological and Biological Activities of Isothiocyanates with Relevance to 3 Benzyloxyphenyl Isothiocyanate

Anticancer Activities

The anticancer activities of isothiocyanates, particularly BITC, are well-documented across numerous preclinical studies. These compounds have been shown to be effective against a wide range of cancer types by modulating various signaling pathways involved in cell survival and proliferation. sci-hub.senih.govresearchgate.net

Inhibition of Cell Proliferation

Isothiocyanates, including BITC, have demonstrated a significant ability to inhibit the proliferation of various cancer cells. nih.govnih.gov This inhibitory effect is a crucial aspect of their anticancer activity, preventing the uncontrolled growth that is a hallmark of cancer.

For instance, studies have shown that BITC can suppress the proliferation of human glioma cells, pancreatic cancer cells, and hepatocellular carcinoma cells in a dose- and time-dependent manner. nih.govnih.govmdpi.com Research on human glioma U87MG cells revealed that BITC treatment led to a significant inhibition of cell proliferation. nih.gov Similarly, in mouse preosteoclast RAW264.7 cells, both BITC and its metabolites were found to inhibit cell proliferation. nih.gov In the context of hepatocellular carcinoma, BITC has been shown to suppress the expression of survivin, ultimately inhibiting the proliferation of Bel7402 and BLE cells. mdpi.com Furthermore, BITC has been observed to inhibit the growth of various other cancer cell lines, including those of the breast, prostate, lung, and colon. researchgate.net

The mechanisms underlying this anti-proliferative effect are multifaceted and often linked to the induction of apoptosis and cell cycle arrest. sci-hub.se

Table 1: Studies on the Inhibition of Cell Proliferation by Benzyl (B1604629) Isothiocyanate (BITC)

| Cell Line | Cancer Type | Key Findings | Reference |

| U87MG | Human Glioma | BITC inhibited cell proliferation. | nih.gov |

| RAW264.7 | Mouse Preosteoclast | BITC and its metabolites inhibited cell proliferation. | nih.gov |

| Bel7402, BLE | Hepatocellular Carcinoma | BITC suppressed survivin expression and inhibited proliferation. | mdpi.com |

| Capan-2 | Human Pancreatic Cancer | BITC treatment affected cell growth. | nih.gov |

Induction of Apoptosis

A key mechanism through which isothiocyanates exert their anticancer effects is the induction of apoptosis, or programmed cell death. sci-hub.se This process is essential for eliminating damaged or cancerous cells from the body.

BITC has been shown to induce apoptosis in a variety of cancer cell lines, including pancreatic, prostate, and head and neck squamous cell carcinoma (HNSCC). nih.govnih.govnih.gov In human pancreatic cancer cells, BITC treatment leads to the activation of key signaling molecules such as ERK, JNK, and p38, which are part of the MAPK pathway, ultimately resulting in apoptosis. nih.gov This process is also associated with an increased expression of the pro-apoptotic protein Bax and the cleavage of caspase-3 and PARP. nih.gov

Furthermore, BITC can induce apoptosis through the generation of reactive oxygen species (ROS). nih.govphcog.com In human prostate cancer cells, BITC-induced apoptosis was found to be dependent on the levels of ROS generation. nih.gov Similarly, in gemcitabine-resistant pancreatic cancer cells, BITC treatment led to increased ROS production in mitochondria and subsequent apoptosis. phcog.com The induction of apoptosis by BITC has also been observed in canine lymphoma and leukemia cells through ROS accumulation and DNA damage. mdpi.com

Studies have also highlighted the role of caspases in BITC-induced apoptosis. In gemcitabine-resistant pancreatic cancer cells, BITC increased the activity of caspase-9 and caspase-3. phcog.comphcog.com This caspase-dependent apoptosis is a desirable effect for anticancer drugs. mdpi.com

Table 2: Mechanisms of BITC-Induced Apoptosis in Cancer Cells

| Cancer Type | Mechanism | Key Proteins/Factors Involved | Reference |

| Pancreatic Cancer | Activation of MAPK pathway | ERK, JNK, p38, Bax, Caspase-3, PARP | nih.gov |

| Prostate Cancer | ROS Generation | ROS, Caspase 3/7 | nih.gov |

| Gemcitabine-Resistant Pancreatic Cancer | Mitochondrial-dependent signaling | ROS, Caspase-9, Caspase-3 | phcog.comphcog.com |

| Head and Neck Squamous Cell Carcinoma | Apoptosis Induction | - | nih.gov |

| Canine Lymphoma and Leukemia | ROS Accumulation and DNA Damage | ROS, Caspase 3/7 | mdpi.com |

Modulation of Cell Cycle Progression

Isothiocyanates, including BITC, can interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest at specific phases. sci-hub.se This disruption prevents cancer cells from dividing and proliferating.

A common effect of BITC is the induction of G2/M phase cell cycle arrest. nih.govrsc.org In human pancreatic cancer cells (Capan-2), BITC treatment caused DNA damage, leading to a G2/M arrest. nih.gov This arrest was associated with the upregulation of the cyclin-dependent kinase inhibitor p21(Waf1/Cip1) and the downregulation of key G2/M regulatory proteins like Cyclin B1, Cdc2, and Cdc25C. nih.gov The inhibition of Aurora A kinase activity by BITC has also been proposed as a mechanism for inducing G2/M arrest. rsc.org

In human glioma cells, BITC was found to arrest the cell cycle, contributing to its inhibitory effect on cell growth. nih.gov Similarly, in human acute myeloid leukemia (AML) cell lines, both sulforaphane (B1684495) and BITC were shown to induce cell cycle arrest. mdpi.com

Table 3: Effects of BITC on Cell Cycle Progression in Cancer Cells

| Cell Line/Cancer Type | Phase of Cell Cycle Arrest | Key Molecular Changes | Reference |

| Capan-2 (Human Pancreatic Cancer) | G2/M | Upregulation of p21, Downregulation of Cyclin B1, Cdc2, Cdc25C | nih.gov |

| Human Glioma Cells | Not specified | Cell cycle arrest | nih.gov |

| Human Acute Myeloid Leukemia (AML) | G2/M | - | mdpi.com |

| General Cancer Cells | G2/M | Inhibition of Aurora A kinase | rsc.org |

Inhibition of Cancer Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis, the primary cause of cancer-related mortality. Isothiocyanates, including BITC, have been shown to inhibit these processes, suggesting their potential to prevent the spread of cancer. nih.govnih.gov

In head and neck squamous cell carcinoma (HNSCC) cells, BITC treatment significantly decreased both migration and invasion in a dose-dependent manner. nih.govnih.gov This effect was associated with the inhibition of the expression and altered localization of vimentin, a marker of the epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion. nih.govnih.gov

Similarly, in a study using a nanoparticle delivery system for triple-negative breast cancer, a combination of BITC and sorafenib (B1663141) significantly inhibited cell migration and invasion by over 90%. nih.gov This highlights the potential of BITC to be used in combination with other drugs to target metastasis.

Antitumorigenic Effects in Preclinical Models

The anticancer effects of isothiocyanates observed in cell culture studies have been corroborated by preclinical studies in animal models. These studies provide crucial evidence of the potential in vivo efficacy of these compounds.

While specific studies on the in vivo antitumorigenic effects of 3-benzyloxyphenyl isothiocyanate are not detailed in the provided results, the broader class of isothiocyanates, including BITC, has shown promise. For example, BITC has been shown to inhibit chemically induced cancer in animal models. nih.gov Studies on other isothiocyanates like phenethyl isothiocyanate (PEITC) and sulforaphane have demonstrated their ability to inhibit tumor growth in xenograft mouse models of multiple myeloma. nih.gov Furthermore, PEITC has been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow, in an ex vivo chicken egg chorioallantoic membrane assay. nih.gov These findings in preclinical models support the potential of isothiocyanates as cancer preventive and therapeutic agents.

Potential in Combination Therapies

A promising strategy in cancer treatment is the use of combination therapies, where multiple drugs are used to target different aspects of cancer biology, potentially leading to enhanced efficacy and reduced drug resistance. oncotarget.com Isothiocyanates, including BITC, have shown significant potential in this regard.

BITC has been shown to sensitize cancer cells to conventional chemotherapy agents. For instance, in head and neck squamous cell carcinoma (HNSCC) cells, pretreatment with BITC followed by cisplatin (B142131) treatment resulted in a greater decrease in cell viability and a significant increase in apoptosis compared to either treatment alone. nih.govnih.gov Similar synergistic effects have been reported in lung cancer and leukemia cells. mdpi.com

Furthermore, a novel combination therapy using BITC and sorafenib delivered via nanoparticles demonstrated enhanced therapeutic outcomes against triple-negative breast cancer. nih.govnih.gov This approach highlights the potential of combining isothiocyanates with targeted therapies. The use of isothiocyanates in combination with other natural compounds, such as resveratrol (B1683913) and curcumin, has also been explored for its chemopreventive effects. oncotarget.com

Antimicrobial Activities

Isothiocyanates are recognized for their potent antimicrobial properties against a wide array of pathogens, including bacteria, fungi, and viruses. nih.govfoodandnutritionjournal.orgnih.gov This activity is a key component of the plant's natural defense system. researchgate.net The antimicrobial efficacy of ITCs has been documented against various human pathogens, making them a subject of interest for developing new therapeutic agents. mdpi.comproquest.com

The antibacterial action of isothiocyanates has been demonstrated against several significant human pathogens. The structure of the ITC molecule, particularly the presence of an aromatic ring, appears to play a crucial role in its effectiveness. nih.govmdpi.com

Campylobacter jejuni : This bacterium is a leading cause of foodborne gastroenteritis worldwide. asm.org Studies have shown that benzyl isothiocyanate (BITC) exhibits potent, bactericidal activity against C. jejuni. nih.govnih.govresearchgate.net In one study, BITC displayed a significantly higher antibacterial effect than allyl isothiocyanate (AITC), with a Minimum Inhibitory Concentration (MIC) ranging from 1.25 to 5 µg/mL compared to 50-200 µg/mL for AITC. nih.govnih.govresearchgate.net The bactericidal effect of BITC at a concentration of 1.25 mg/liter was observed after 18 hours of exposure. asm.orgnih.gov

Clostridia : Pathogenic species of Clostridium, such as C. difficile and C. perfringens, are major causes of intestinal infections. Research has highlighted the efficacy of phenethyl isothiocyanate (PEITC) against these bacteria. A study found that PEITC at 2 mg/disc effectively inhibited the growth of C. difficile and C. perfringens, with an inhibition zone greater than 30 mm. nih.gov The study suggested that aromatic ITCs are particularly effective due to their ability to traverse bacterial membrane structures. nih.gov In contrast, benzoyl isothiocyanate showed decreased activity, and aliphatic ITCs like AITC showed no growth inhibition, indicating that a single benzyl group enhances activity against Clostridia. nih.gov

Mycobacterium tuberculosis : Some isothiocyanates have shown potential against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.gov Certain isothiocyanate-containing compounds, such as ambiguines K and M, fischambiguine B, and hapalindoles X and A, have demonstrated anti-tuberculosis activity. mathewsopenaccess.com

The table below summarizes the antibacterial effects of selected isothiocyanates against various human pathogens.

Table 1: Antibacterial Effects of Selected Isothiocyanates| Isothiocyanate | Pathogen | Key Research Findings | Reference(s) |

|---|---|---|---|

| Benzyl ITC (BITC) | Campylobacter jejuni | Potent bactericidal activity; MIC of 1.25–5 µg/mL. More effective than AITC. | asm.orgnih.govnih.govresearchgate.net |

| Benzyl ITC (BITC) | Methicillin-Resistant Staphylococcus aureus (MRSA) | Most effective among tested ITCs with MIC between 2.9 and 110 µg·mL−1; mainly bactericidal. | mdpi.com |

| Phenethyl ITC (PEITC) | Clostridium difficile, Clostridium perfringens | Inhibited growth at 2 mg/disc with an inhibition zone >30 mm. Aromatic structure is key. | nih.gov |

| Sulforaphane (SFN) | Helicobacter pylori | Inhibited growth irrespective of antibiotic resistance. | nih.gov |

| Allyl ITC (AITC) | Escherichia coli O157:H7, Listeria monocytogenes, Salmonella Montevideo | Effectively inhibits a variety of pathogenic microorganisms. | mdpi.com |

| Various ITCs | Mycobacterium tuberculosis | Certain complex isothiocyanates show anti-tuberculosis activity. | nih.govmathewsopenaccess.com |

Beyond their antibacterial action, isothiocyanates also exhibit significant antifungal and potential antiviral activities. nih.govfoodandnutritionjournal.org

Antifungal Effects: ITCs have been studied for their ability to inhibit the growth of various fungi, including plant pathogens and human pathogenic fungi like Candida albicans. nih.govmdpi.com Extracts from plants rich in ITCs, such as those from the Moringa and Capparis species, have demonstrated good inhibitory activity against Gram-negative bacteria, moderate activity against Gram-positive bacteria, and notable inhibition of the growth of Saccharomyces cerevisiae. nih.gov Benzyl isothiocyanate (BITC) vapor has shown strong inhibitory activity against yeasts and fungi. researchgate.net Research indicates that BITC possesses a broad-spectrum antifungal effect, with a minimum inhibitory concentration of 1 µL/mL for Aspergillus niger and 0.5 µL/mL for Penicillium citrinum. nih.govresearchgate.net

Antiviral Properties: The antiviral potential of isothiocyanates is an emerging area of research. Reports on moringin, the isothiocyanate derived from Moringa oleifera, suggest it possesses antiviral activities alongside its antibacterial and antifungal properties. nih.gov However, more extensive research is needed to fully characterize the antiviral mechanisms and spectrum of ITCs.

The table below provides an overview of the antifungal and antiviral properties of isothiocyanates.

Table 2: Antifungal and Antiviral Properties of Isothiocyanates| Isothiocyanate | Pathogen/Activity | Key Research Findings | Reference(s) |

|---|---|---|---|

| Benzyl ITC (BITC) | Aspergillus niger, Penicillium citrinum | Broad-spectrum antifungal effect with MIC of 1 µL/mL and 0.5 µL/mL, respectively. | nih.govresearchgate.net |

| Moringin (MGN) | Fungi and Viruses | Reports highlight general antifungal and antiviral activities. | nih.gov |

| Various ITCs | General Fungi | ITCs from various plant sources show fungicidal and fungistatic effects. | foodandnutritionjournal.orgnih.govmdpi.com |

The antimicrobial activity of isothiocyanates stems from their ability to interfere with essential cellular processes in pathogens. The high reactivity of the -N=C=S group allows ITCs to interact with various cellular components. researchgate.net

Protein Damage: One of the primary mechanisms of action is the targeting of proteins. Studies on C. jejuni treated with benzyl isothiocyanate (BITC) revealed an upregulation of heat shock response genes, which is indicative of protein damage. asm.org Further investigation confirmed that BITC induces intracellular protein aggregation, leading to the disruption of major metabolic processes and ultimately cell death. asm.org This covalent modification of proteins is a key aspect of their bioactivity. foodandnutritionjournal.org

Membrane Disruption: Isothiocyanates can also exert their antimicrobial effect by compromising the integrity of the bacterial cell membrane. nih.gov Aromatic ITCs, such as PEITC and BITC, are thought to be particularly effective due to their ability to cross bacterial membranes. nih.gov For instance, AITC has been shown to affect the cell membrane integrity of E. coli O157:H7. nih.gov However, research on BITC's effect on papaya seeds suggests it impacts the biological oxidation system rather than directly causing morphological changes to the cell membrane. nih.govresearchgate.net

Other mechanisms include the inhibition of oxygen consumption and the inactivation of intracellular enzymes by reacting with their sulfhydryl groups. nih.govresearchgate.net For example, BITC was found to disrupt the respiratory chain in bacteria by hindering ATP production and the function of coenzymes involved in hydrogen ion transfer. nih.govresearchgate.net

Anti-inflammatory Effects

Isothiocyanates possess significant anti-inflammatory properties, which are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. foodandnutritionjournal.orgresearchgate.netoregonstate.edu

A central mechanism is the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. oregonstate.edumdpi.com In inflammatory conditions, NF-κB translocates to the nucleus and promotes the expression of pro-inflammatory genes. Isothiocyanates like sulforaphane and PEITC can prevent the degradation of IκB, an inhibitor of NF-κB, thereby blocking the nuclear translocation and transcriptional activity of NF-κB. oregonstate.edumdpi.com This leads to a downregulation in the expression of pro-inflammatory mediators, including tumor necrosis factor-α (TNF-α), various interleukins (e.g., IL-1β, IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). oregonstate.edumdpi.comnih.gov For instance, sulforaphane has been shown to reduce the expression of NF-κB, IL-6, TNF-α, and COX-2 in mouse models. oregonstate.edu Similarly, PEITC has been observed to decrease the expression of NO, TNF-α, IL-1β, iNOS, and COX-2. mdpi.com

The table below summarizes the anti-inflammatory effects and mechanisms of action for key isothiocyanates.

Table 3: Anti-inflammatory Effects of Isothiocyanates| Isothiocyanate | Model/System | Key Anti-inflammatory Mechanisms and Effects | Reference(s) |

|---|---|---|---|

| Sulforaphane (SFN) | Mouse models, Cultured cells | Inhibits NF-κB pathway; downregulates TNF-α, IL-1β, IL-6, COX-2, iNOS. | oregonstate.edunih.gov |

| Phenethyl ITC (PEITC) | In vitro studies | Inhibits IκΒ-α degradation and NF-κB nuclear translocation; decreases NO, TNF-α, IL-1β, iNOS, COX-2. | mdpi.com |

| Moringin (MGN) | Cell studies | Suppresses inflammation through inhibition of NF-κB activity. | mdpi.com |

| Erucin (ER) | Cell and animal studies | Downregulates inflammatory mediators like NF-κB, TNF-α, and IL-6. | mdpi.com |

Other Emerging Biological Properties (e.g., Cardioprotective Actions, Stomatal Opening Inhibition)

In addition to their well-documented antimicrobial and anti-inflammatory activities, isothiocyanates are being investigated for other promising biological effects.

Cardioprotective Actions: Several ITCs have demonstrated cardioprotective properties. foodandnutritionjournal.orgmdpi.com These effects are often linked to their antioxidant and anti-inflammatory activities, as well as their ability to modulate specific cellular pathways in cardiac cells. foodandnutritionjournal.org The primary mechanisms include the activation of the Nrf2 pathway, which boosts antioxidant defenses, and the inhibition of the pro-inflammatory NF-κB pathway. mdpi.com Some ITCs, such as 4-carboxy-phenyl isothiocyanate, can act as hydrogen sulfide (B99878) (H₂S) donors, which contributes to cardioprotection by activating mitochondrial K+-ATP channels. foodandnutritionjournal.org Sulforaphane has been linked to reducing LDL levels and increasing HDL levels. foodandnutritionjournal.org Furthermore, ITCs like sulforaphane and PEITC have been shown to inhibit apoptosis in heart tissue in a murine AIDS model by suppressing iNOS expression through the inactivation of NF-κB. nih.gov

Stomatal Opening Inhibition: Isothiocyanates have been identified as regulators of stomatal movement in plants. Stomata are pores that control gas exchange and water transpiration. researchgate.net Benzyl isothiocyanate (BITC) has been identified as a potent inhibitor of light-induced stomatal opening by suppressing the phosphorylation of plasma membrane H+-ATPase, which is a key driver of the opening process. researchgate.net This action can help plants tolerate drought conditions by reducing water loss. researchgate.net Similarly, allyl isothiocyanate (AITC) induces stomatal closure and inhibits light-induced stomatal opening. nih.govresearchgate.netnih.gov This effect of AITC involves the elevation of cytosolic Ca2+ for stomatal closure but not for the inhibition of opening, suggesting multiple mechanisms of action on guard cells. nih.govresearchgate.netnih.gov

The table below details these emerging biological properties.

Table 4: Other Emerging Biological Properties of Isothiocyanates| Biological Property | Isothiocyanate(s) | Mechanism/Effect | Reference(s) |

|---|---|---|---|

| Cardioprotection | Sulforaphane, PEITC, 4-carboxy-phenyl ITC | Activation of Nrf2, inhibition of NF-κB, H₂S donation, inhibition of apoptosis. | foodandnutritionjournal.orgmdpi.comnih.gov |

| Stomatal Opening Inhibition | Benzyl ITC (BITC), Allyl ITC (AITC) | Suppresses PM H+-ATPase phosphorylation; induces Ca2+ influx for closure. Confers drought tolerance. | researchgate.netnih.govresearchgate.netnih.gov |

Structure Activity Relationship Sar Studies and Molecular Design of Isothiocyanates

Impact of Substituent Modifications on Biological Activity

The chemical scaffold of an isothiocyanate, which includes the aromatic ring, any linkers, and the reactive isothiocyanate group itself, provides multiple sites for modification. Altering these sites can profoundly impact the compound's physicochemical properties, such as lipophilicity, electronic effects, and steric hindrance, which in turn govern its interaction with biological targets.

Electron-withdrawing and Electron-donating Groups: The electronic properties of substituents can alter the reactivity of the isothiocyanate group. While a direct correlation is complex and can be target-dependent, the presence of electron-withdrawing groups, such as halogens, can increase the electrophilicity of the isothiocyanate moiety, potentially enhancing its reactivity towards nucleophilic residues on target proteins. Conversely, electron-donating groups, like methoxy groups, might modulate activity through other mechanisms, including altering metabolic stability or binding interactions within a specific protein pocket.

Halogens: The introduction of halogen atoms (e.g., fluorine, chlorine, bromine) to the aromatic ring has been a common strategy in drug design to enhance biological activity. For instance, a fluoro-containing phenyl ester derivative of an isothiocyanate, compound I1c, was identified as a potent and selective COX-2 inhibitor, a finding supported by in silico docking studies nih.gov.

Methoxy and Benzyloxy Groups: The presence of a methoxy group on the phenyl ring has been shown to have varied effects. In some contexts, it did not lead to significant COX-2 inhibition nih.gov. The benzyloxy group, as in 3-Benzyloxyphenyl isothiocyanate, is a larger, more lipophilic substituent. While specific data on its impact on this particular isothiocyanate's activity is lacking, in other molecular scaffolds, a benzyloxy substituent has been shown to improve inhibitory activity. For example, a C2-benzyloxy analog in a series of Keap1-Nrf2 protein-protein interaction inhibitors exhibited a four-fold improvement in potency compared to its phenyl counterpart frontiersin.org. This suggests that the benzyloxy group can provide favorable interactions within a target's binding site. The position of the substituent (ortho, meta, or para) is also critical, as it dictates the spatial arrangement of the group and its potential to interact with specific amino acid residues in a protein.

Table 1: Effect of Aromatic Ring Substitutions on Biological Activity of Various Compounds

| Compound/Analog Type | Substituent | Effect on Biological Activity | Reference |

| Isothiocyanate Derivative | Fluoro-containing phenyl ester (I1c) | Potent and selective COX-2 inhibitor | nih.gov |

| Isothiocyanate Derivative | Methoxy-containing phenyl ester (I1b) | No significant COX-2 inhibition | nih.gov |

| Keap1-Nrf2 PPI Inhibitor | C2-benzyloxy analog (7d) | 4-fold improved inhibitory activity | frontiersin.org |

In many isothiocyanates, a linker or spacer connects the aromatic ring to the isothiocyanate group. The length and branching of this linker are critical determinants of biological activity.

Branching: The introduction of branching in the linker can affect the steric profile of the molecule, which may either enhance or diminish its interaction with a biological target. The optimal linker length and structure are often specific to the target protein, as the linker must position the isothiocyanate group correctly within the binding pocket for a favorable interaction.

Table 2: Influence of Linker Length on the Biological Activity of Arylalkyl Isothiocyanates

| Compound | Linker Length (Number of CH2 units) | Relative Inhibitory Potency (NNK Oxidation) | Reference |

| Benzyl (B1604629) isothiocyanate (BITC) | 1 | Less Potent | nih.gov |

| Phenethyl isothiocyanate (PEITC) | 2 | More Potent than BITC | nih.gov |

| 4-Phenylbutyl isothiocyanate (PBITC) | 4 | More Potent than PEITC | nih.gov |

| 6-Phenylhexyl isothiocyanate (PHITC) | 6 | Most Potent | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For isothiocyanates, QSAR models can be valuable tools for predicting the activity of untested compounds and for guiding the design of new derivatives with improved properties.

QSAR studies on isothiocyanates have been conducted to understand the physicochemical properties that govern their biological effects. These models often use a variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to correlate with activities like antimicrobial or anticancer effects. While no specific QSAR models for this compound were found, general QSAR studies on substituted phenyl compounds can provide insights. For example, a QSAR analysis of meta-substituted phenyl propanoic acids highlighted the importance of certain descriptors in predicting biological activity sigmaaldrich.com. Such approaches could be hypothetically applied to a series of benzyloxyphenyl isothiocyanates to identify key structural features for a particular biological endpoint.

Fragment-Based Drug Discovery Approaches

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. These initial fragment hits, which typically have weak affinity, are then optimized and grown or linked together to produce more potent lead compounds.

The isothiocyanate moiety itself, or a simple isothiocyanate-containing molecule, could serve as a starting fragment in an FBDD campaign. For instance, a fragment-based approach was utilized in the development of a new benzyl-isothiocyanate-activated fluorescent dye for protein labeling rsc.org. This demonstrates the utility of the benzyl isothiocyanate scaffold in fragment-based design. In a hypothetical FBDD program targeting a specific protein, a fragment like 3-benzyloxyphenol could be identified as a binder to a particular pocket. Subsequent elaboration of this fragment could lead to the introduction of an isothiocyanate group at a position that allows for covalent interaction with a nearby nucleophilic residue, thereby generating a potent and selective inhibitor. This "fragment merging by design" strategy has been successfully applied in the discovery of inhibitors for various targets nih.gov.

Computational Chemistry and in silico Studies in SAR

Computational chemistry and in silico methods are indispensable tools in modern drug discovery and play a significant role in understanding the SAR of isothiocyanates. These methods include molecular docking, molecular dynamics (MD) simulations, and the prediction of ADME/Toxicity (Absorption, Distribution, Metabolism, Excretion/Toxicity) properties.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For isothiocyanates, docking studies can help to visualize how different substituents on the aromatic ring or variations in the linker affect the binding mode and affinity. For example, molecular docking of novel isothiocyanate derivatives into the binding pocket of COX enzymes helped to rationalize their observed in vitro activities nih.gov. Similarly, in silico docking of various phenyl isothiocyanates has been used to understand their interactions with cancer-related protein targets researchgate.net. A docking study of this compound would be necessary to predict its binding mode to a specific target and to compare its interactions with those of other substituted isothiocyanates.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the interactions than static docking poses. MD simulations have been used to validate the stability of interactions between isothiocyanate-containing ligands and their target proteins.

ADME/Toxicity Prediction: In silico tools can predict the pharmacokinetic and toxicological properties of compounds, which is crucial for their development as drugs. For newly designed isothiocyanates, these predictions can help to prioritize compounds with favorable drug-like properties for synthesis and further testing researchgate.net.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking can be employed to identify potential protein targets and to elucidate the binding modes and affinities that contribute to its biological effects.

While specific molecular docking studies on this compound are not extensively detailed in the available research, studies on analogous isothiocyanate derivatives provide a framework for understanding its potential interactions. For instance, semisynthetic derivatives of benzylisothiocyanate have been evaluated against a panel of protein targets, revealing favorable binding energies. These targets include intracellular adhesion molecule-1 (ICAM-1), decay-accelerating factor (CD55), heme oxygenase-1 (HO-1), inducible nitric oxide synthase (iNOS), and various receptors. nih.govfrontiersin.orgnih.gov

The binding affinity of a ligand to its target protein is often expressed as a docking score, typically in kcal/mol. Lower binding energy values suggest a stronger and more favorable interaction. For a series of isothiocyanate compounds, molecular docking studies have revealed favorable binding affinities with various protein targets, indicating their potential as bioactive agents. nih.govresearchgate.net

To illustrate the potential application of this methodology to this compound, a hypothetical docking study against a panel of relevant protein targets is presented in the table below. The data is representative of typical binding affinities observed for similar isothiocyanate compounds.

| Target Protein | Hypothetical Docking Score (kcal/mol) for this compound | Key Interacting Residues (Hypothetical) |

| ICAM-1 | -7.8 | Arg45, Gln78, Tyr121 |

| HO-1 | -8.2 | Phe34, Leu147, His25 |

| iNOS | -7.5 | Trp366, Tyr485, Arg260 |

| Mu (μ) Opioid Receptor | -8.5 | Asp147, Tyr326, Trp293 |

| Kappa (κ) Opioid Receptor | -8.1 | Gln115, Tyr139, Ile294 |

| Delta (δ) Opioid Receptor | -8.3 | Asp128, Tyr308, Trp274 |

This data is illustrative and based on studies of analogous compounds. Specific experimental or computational validation for this compound is required.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding, the stability of the ligand-protein complex, and the role of solvent molecules in the interaction.

While specific MD simulation studies focused on this compound were not found in the provided search results, the methodology has been applied to study the behavior of the thiocyanate group in different environments. For example, classical and quantum mechanical/molecular mechanical (QM/MM) MD simulations have been used to investigate the CN stretch frequency shift of methyl thiocyanate (MeSCN) in water, providing insights into the interactions with hydrogen-bonding solvent molecules. nih.gov Such studies are fundamental to understanding the behavior of the isothiocyanate functional group in a biological milieu.

MD simulations of this compound complexed with a target protein could provide valuable information on:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, the stability of the complex can be assessed.

Key Interactions: The persistence of hydrogen bonds, hydrophobic contacts, and other interactions identified in molecular docking can be evaluated.

Conformational Flexibility: MD simulations can explore the different conformations that this compound can adopt within the binding site, which can influence its activity.

Density Functional Theory (DFT) for Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is a powerful tool for studying the reactivity of compounds like this compound and for elucidating reaction mechanisms at the atomic level.

DFT studies have been employed to assess the efficiency of various phenyl isothiocyanates in anticancer activity by calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. nih.govresearchgate.net The energy gap between the HOMO and LUMO is an indicator of the chemical reactivity and stability of a molecule. A smaller energy gap suggests that the molecule is more reactive.

For isothiocyanates, DFT can be used to study:

Chemical Reactivity Descriptors: Parameters like chemical hardness, softness, electronegativity, and the electrophilicity index can be calculated to predict the reactivity of the molecule.

Reaction Mechanisms: DFT can be used to model the reaction pathways of the isothiocyanate group with biological nucleophiles, such as the thiol groups of cysteine residues in proteins. This is a key mechanism by which many isothiocyanates exert their biological effects.

Spectroscopic Properties: DFT can be used to predict vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. nih.gov

The table below presents hypothetical DFT-calculated parameters for this compound, based on general findings for similar molecules.

| Parameter | Hypothetical Value for this compound |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Electronegativity (χ) | 3.85 |

| Chemical Hardness (η) | 2.65 |

This data is illustrative and intended to represent the types of parameters that can be obtained from DFT calculations.

Design of Novel Isothiocyanate Derivatives with Enhanced Efficacy or Selectivity

The insights gained from SAR studies, molecular docking, MD simulations, and DFT calculations can be leveraged to design novel derivatives of this compound with improved biological properties. The goal of such design efforts is typically to enhance the potency of the compound against its intended target (efficacy) and to minimize its effects on other targets, thereby reducing potential side effects (selectivity).

Strategies for the design of novel isothiocyanate derivatives include:

Scaffold Hopping: This involves replacing the core chemical structure (scaffold) of the molecule with a different one while maintaining the key functional groups responsible for biological activity.

Functional Group Modification: The benzyloxy or phenyl rings of this compound can be substituted with various functional groups to modulate its electronic properties, solubility, and steric interactions with target proteins.

Bioisosteric Replacement: This strategy involves replacing a functional group with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacokinetic or pharmacodynamic profile.

For example, the synthesis of various isothiocyanate-containing compounds has been a focus of medicinal chemistry research to develop new therapeutic agents. chemrxiv.org The design and synthesis of bifunctional isothiocyanate analogs of sulforaphane (B1684495) have demonstrated that modifications to the chemical structure can lead to compounds with potent inducing activity of detoxication enzymes. johnshopkins.edu Similarly, the development of brefeldin A-isothiocyanate derivatives has shown that it is possible to design compounds with good selectivity between cancer cells and normal cells. nih.gov

The design of novel analogs of this compound could involve modifications such as:

Altering the linker between the phenyl rings.

Introducing substituents on either of the phenyl rings.

Replacing the benzyloxy group with other ether or ester functionalities.

These modifications would be guided by computational predictions and followed by chemical synthesis and biological evaluation to identify derivatives with superior therapeutic potential.

Advanced Research Methodologies and Analytical Techniques in Studying Isothiocyanates

In Vitro Cellular Models

Specific studies employing in vitro cellular models to investigate the biological effects of 3-Benzyloxyphenyl isothiocyanate have not been identified in the available literature. Consequently, data for the subsequent subsections are unavailable for this specific compound.

No research data from cell viability and proliferation assays, such as the MTT assay, conducted on this compound were found.

There is no available information from studies using flow cytometry or Annexin V/PI staining to analyze apoptosis and the cell cycle in response to treatment with this compound.

Specific findings from Western blotting or immunocytochemistry analyses to determine protein expression and pathway alterations following cellular exposure to this compound are not documented in the searched scientific literature.

No data from transcriptomics or qPCR studies detailing changes in gene expression profiles induced by this compound could be located.

Research measuring oxidative stress markers such as Reactive Oxygen Species (ROS), glutathione (GSH), or superoxide dismutase (SOD) activity in relation to this compound is not present in the available resources.

There are no published findings from enzyme activity assays for caspases, cathepsins, or tautomerase activity in the context of this compound treatment.

In Vivo Animal Models for Efficacy and Toxicity Assessment

In vivo animal models are indispensable for evaluating the physiological effects, efficacy, and potential toxicity of chemical compounds in a complex biological system. While specific research applying these models to this compound is not extensively documented in the available literature, the methodologies are well-established for related isothiocyanates, providing a clear framework for future studies.

Xenograft Models

Xenograft models are a cornerstone of preclinical cancer research, involving the transplantation of human tumor cells into immunocompromised animals, typically mice. nih.gov This technique allows for the in vivo assessment of an agent's antitumor activity.

Table 1: Examples of Benzyl (B1604629) Isothiocyanate (BITC) Studies Using Xenograft Models

| Cancer Cell Line | Animal Model | Key Findings | Reference |

| Human Malignant Melanoma A375.S2 | Nude BALB/c mice | Significantly decreased tumor weight without affecting body weight. | nih.gov |

| Human Glioblastoma Multiforme GBM 8401 | Athymic nude mice | Suppressed tumor properties; increased signals of caspase-3 and Bax. | nih.gov |

Infection Models

Infection models are critical for evaluating the antimicrobial efficacy of compounds against various pathogens in vivo. These models involve infecting a host animal with a specific bacterium, virus, or fungus and then administering the test compound to assess its ability to clear or reduce the microbial load.

Detailed Research Findings: While direct studies on this compound in infection models are not prominent in the literature, other isothiocyanates have been investigated. Benzyl isothiocyanate (BITC) has been evaluated for its antimicrobial activity against Campylobacter jejuni, a major cause of food-borne gastrointestinal diseases. nih.govnih.gov Such studies measure the compound's impact on bacterial colonization and the host's response. nih.gov For example, sulforaphane (B1684495), another well-studied isothiocyanate, has been shown to eradicate Helicobacter pylori infections in a mouse model. nih.gov These models are essential for determining a compound's potential as an anti-infective agent, assessing its activity within a host, and understanding its effect on the host's inflammatory response. nih.gov

Biophysical Techniques for Protein-Ligand Interactions

Biophysical techniques are fundamental to drug discovery and molecular biology, providing quantitative insights into the interactions between small molecules, like isothiocyanates, and their protein targets. biophysics.orgresearchgate.net These methods can elucidate binding affinities, thermodynamics, stoichiometry, and conformational changes that occur upon binding. researchgate.net

Light Scattering and Analytical Ultracentrifugation

Dynamic Light Scattering (DLS) and Small-Angle X-ray Scattering (SAXS) are techniques used to determine the size, molar mass, and aggregation state of proteins and protein-ligand complexes in solution. nih.govwyatt.comsygnaturediscovery.com Analytical Ultracentrifugation (AUC) measures the sedimentation behavior of molecules in a centrifugal field to characterize their size, shape, and interaction properties. nih.govnih.gov

Detailed Research Findings: These techniques are powerful tools for studying protein-ligand interactions. SAXS can provide knowledge about the equilibrium state and stoichiometry of binding and can be used to build low-resolution models of protein-ligand complexes. nih.gov AUC, in both its sedimentation velocity and sedimentation equilibrium modes, allows for the determination of binding constants and the stoichiometry of interactions in solution, without the need for labeling or surface immobilization. nih.govgithub.iobeckman.com It is particularly valuable for characterizing both strong, long-lived interactions and weak, transient ones. beckman.com While specific applications of these techniques to this compound are not detailed in existing research, they represent key methodologies for identifying its protein targets and characterizing the binding events. For example, AUC can distinguish between monomers and dimers and quantify how a ligand shifts this equilibrium, providing direct evidence of interaction. beckman.com

Nuclear Magnetic Resonance (NMR) for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a high-resolution technique that provides atomic-level information about the structure, dynamics, and interactions of biomolecules. sygnaturediscovery.com In the context of protein-ligand interactions, NMR can identify the specific amino acid residues involved in binding and characterize any conformational changes the protein undergoes upon complex formation.

Detailed Research Findings: NMR is particularly valuable for mapping the ligand-binding site on a protein's surface. Techniques like Chemical Shift Perturbation (CSP) are used to monitor changes in the chemical shifts of a protein's backbone amides upon the addition of a ligand. Residues with significant shifts are inferred to be at or near the binding interface. This information is crucial for understanding the mechanism of action and for structure-based drug design. Although NMR studies specifically detailing the interaction of this compound with a protein target are not available, this method is a principal tool for such investigations.

Fluorescent Labeling Techniques for Biomolecules

Fluorescent labeling is a widely used technique in chemical biology to visualize and track biomolecules in various applications, including diagnostics and target discovery. nih.gov The isothiocyanate functional group is a classic reactive moiety used for this purpose.

Detailed Research Findings: The isothiocyanate group reacts efficiently with primary amine groups, such as the N-terminus of proteins or the side chain of lysine residues, to form a stable thiourea bond. Fluorescein isothiocyanate (FITC) is a well-known example of an isothiocyanate-containing fluorescent dye used to label proteins, antibodies, and other biomolecules for techniques like immunofluorescence and flow cytometry. nih.gov

Recent research has focused on developing improved labeling agents. For example, a benzyl-isothiocyanate-activated fluorescent dye based on the fluorescein scaffold was developed, which demonstrated enhanced labeling efficiency on antibody fragments compared to the traditional phenyl isothiocyanate version (FITC). nih.gov This suggests that the benzyl isothiocyanate structure may offer advantages in bioconjugation reactions. nih.gov This methodology allows for the specific tagging of biomolecules, enabling their detection and analysis in complex biological systems. nih.gov

Table 2: Common Isothiocyanate-Based Fluorescent Labels

| Compound Name | Abbreviation | Excitation Max (nm) | Emission Max (nm) | Common Applications |

| Fluorescein isothiocyanate | FITC | ~495 | ~519 | Flow cytometry, immunofluorescence, protein labeling |

| Tetramethylrhodamine isothiocyanate | TRITC | ~550 | ~575 | Microscopy, immunocytochemistry |

| Benzyl-fluorescein isothiocyanate | FBITC | Not specified | Not specified | Improved efficiency antibody labeling |

Hydrogen Sulfide (B99878) (H₂S) Releasing Capacity Studies

The isothiocyanate functional group is recognized as a chemical moiety capable of releasing hydrogen sulfide (H₂S), a critical gaseous signaling molecule involved in numerous physiological processes. researchgate.netunipi.it The study of this H₂S-releasing capacity, particularly for novel compounds such as this compound, relies on established advanced research methodologies and analytical techniques. These studies are crucial for characterizing the compound's potential as an H₂S donor. The release is typically not spontaneous but is triggered by reaction with endogenous thiols, most notably L-cysteine. nih.govnih.gov

Mechanism of H₂S Release

The liberation of H₂S from isothiocyanates is a thiol-dependent process. nih.gov Research on a wide array of aryl isothiocyanates has demonstrated that in the absence of L-cysteine, H₂S formation is generally negligible. uclouvain.be The proposed mechanism involves a nucleophilic attack by the thiol group of L-cysteine on the central carbon atom of the isothiocyanate moiety. This leads to an intermediate adduct that subsequently undergoes cyclization and decomposition to release H₂S. nih.gov Consequently, the presence and concentration of L-cysteine are critical experimental parameters in these studies. uclouvain.be

Analytical Techniques for Quantification

Several sophisticated analytical methods are employed to detect and quantify the release of H₂S from isothiocyanate compounds in vitro.

Amperometric Detection: This is a widely used and reliable technique for real-time H₂S measurement. researchgate.netunipi.it The method utilizes an H₂S-selective mini-electrode connected to a free radical analyzer. unipi.it The electrode detects the concentration of H₂S in an assay buffer over time, allowing for the determination of key kinetic parameters such as the maximum H₂S concentration achieved (Cₘₐₓ) and the time required to reach half of this concentration. uclouvain.be

Spectrophotometry: The methylene blue method is a traditional and standard spectrophotometric assay for H₂S determination. ekb.eg This technique involves trapping H₂S, which then reacts with N,N-dimethyl-p-phenylenediamine in the presence of an iron catalyst to form methylene blue, a colored compound whose absorbance can be measured to calculate the H₂S concentration. ekb.eg

Gas Chromatography-Mass Spectrometry (GC-MS): For unequivocal confirmation of H₂S generation, headspace gas chromatography coupled with mass spectrometry is utilized. uclouvain.be This method analyzes the gaseous phase above the reaction mixture, providing definitive identification of H₂S and avoiding potential interference from the liquid matrix. uclouvain.benih.gov

Detailed Research Findings & Structure-Activity Relationships

While specific experimental data on the H₂S releasing capacity of this compound are not available in the reviewed literature, extensive studies on other aryl isothiocyanates provide a framework for understanding its potential behavior. These studies have established clear structure-activity relationships (SAR) that govern H₂S release. nih.gov

Key factors influencing H₂S production include:

Electronic Effects: The presence of electron-withdrawing groups on the phenyl ring generally enhances the H₂S releasing ability. This is because they increase the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack by L-cysteine. nih.gov

Steric Hindrance: Substituents in the ortho position relative to the isothiocyanate group can dramatically decrease or completely abolish H₂S release, regardless of their electronic properties. uclouvain.be This is attributed to steric hindrance, which impedes the approach of the L-cysteine nucleophile.

Positional Isomerism: The position of the substituent (ortho, meta, para) significantly impacts the H₂S releasing profile. nih.gov For the benzyloxy group in this compound, its meta position avoids the steric hindrance typically associated with the ortho position.

The tables below present findings from studies on various aryl and natural isothiocyanates, illustrating the typical data generated in H₂S releasing capacity studies. The parameter Cₘₐₓ represents the maximal concentration of H₂S detected.

Table 1: H₂S Releasing Capacity of Selected Synthetic Aryl Isothiocyanates Data illustrates the H₂S concentration (Cₘₐₓ) detected upon incubation of the compound (1 mM) in the presence and absence of L-Cysteine (4 mM).

Table 2: H₂S Releasing Capacity of Selected Natural Isothiocyanates Data shows the H₂S concentration (Cₘₐₓ) detected upon incubation of the compound in assay buffer (AB) with and without L-Cysteine (4 mM).

These findings underscore the critical role of L-cysteine and molecular structure in the release of H₂S from isothiocyanates. unipi.ituclouvain.be The methodologies described provide a robust framework for the future evaluation of this compound to characterize its H₂S-donor profile.

Translational Prospects and Future Research Trajectories for 3 Benzyloxyphenyl Isothiocyanate

Development as Lead Compounds for Therapeutic Agents

Isothiocyanates (ITCs), the class of compounds to which 3-Benzyloxyphenyl isothiocyanate belongs, have shown considerable promise as lead compounds in the development of new therapeutic agents. Research into related ITCs, such as benzyl (B1604629) isothiocyanate (BITC) and sulforaphane (B1684495) (SFN), has demonstrated a range of anticancer activities. mdpi.commdpi.com These compounds can induce apoptosis (programmed cell death) and inhibit cancer cell proliferation and metastasis by modulating various cellular signaling pathways. mdpi.com

For instance, studies have shown that ITCs can suppress key proteins involved in cancer progression like c-Myc and inhibit signaling pathways such as Akt and NF-κB. mdpi.com A significant advantage of ITCs is their potential use in combination therapies. They may enhance the efficacy of conventional chemotherapeutic drugs and help overcome the challenge of drug resistance, a major hurdle in cancer treatment. mdpi.com The development of this compound as a lead compound would involve screening for similar or enhanced activities and optimizing its structure to improve efficacy and target specificity.

Potential in Agrochemical Applications (e.g., Drought Tolerance)